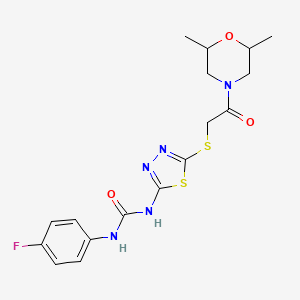

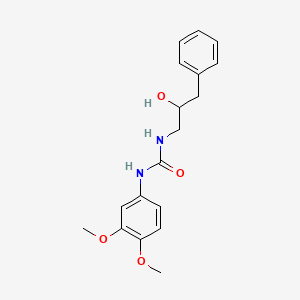

![molecular formula C25H28F2N4O3S2 B2374344 N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide CAS No. 941995-38-6](/img/structure/B2374344.png)

N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

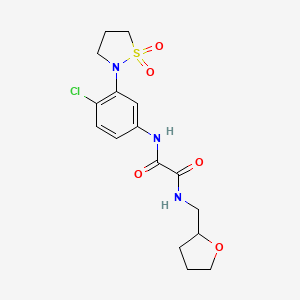

The compound appears to contain several functional groups, including a cyclohexyl group, a piperazine ring, a benzenesulfonamide moiety, and a 4,6-difluorobenzo[d]thiazol-2-yl group . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. Detailed structural analysis would typically involve techniques like NMR, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group might participate in acid-base reactions, while the piperazine ring could potentially undergo substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

A study by Alafeefy et al. (2015) explored the inhibition of human carbonic anhydrase isozymes I, II, IX, and XII by a series of benzenesulfonamides incorporating various moieties, demonstrating low nanomolar activity against these enzymes. The compounds significantly inhibited carbonic anhydrase IX and XII, which are associated with tumor growth, suggesting potential applications in cancer therapy through enzyme inhibition strategies (Alafeefy et al., 2015).

Synthesis of Novel Chemical Structures

Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides highlights the exploration of new chemical structures that contribute to the development of compounds with potential biological activities. The study emphasizes the importance of creating novel compounds for further biological evaluation (Sañudo et al., 2006).

COX-2 Inhibition for Therapeutic Applications

Hashimoto et al. (2002) investigated 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. The introduction of a fluorine atom increased selectivity for COX-2 over COX-1, identifying potent inhibitors with potential for treating inflammation-related diseases (Hashimoto et al., 2002).

Antimicrobial and Antiproliferative Agents

A study by El-Gilil (2019) on N-ethyl-N-methylbenzenesulfonamide derivatives revealed their effectiveness as antimicrobial and antiproliferative agents. The research underscores the utility of sulfonamides in the development of new therapeutic agents for treating infections and cancer (El-Gilil, 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives generally interact with their targets through various orientations of the thiazole ring towards the target site, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or induce effects through various other mechanisms .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological outcomes, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Action Environment

The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-cyclohexyl-4-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F2N4O3S2/c1-29(19-5-3-2-4-6-19)36(33,34)20-9-7-17(8-10-20)24(32)30-11-13-31(14-12-30)25-28-23-21(27)15-18(26)16-22(23)35-25/h7-10,15-16,19H,2-6,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYLVJYCAFOGFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F2N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

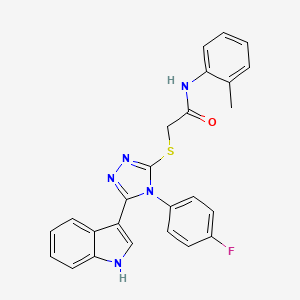

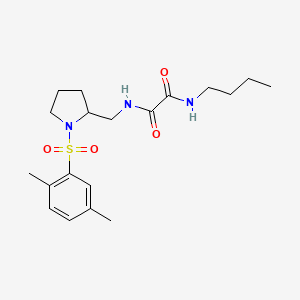

![1-[4-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2374264.png)

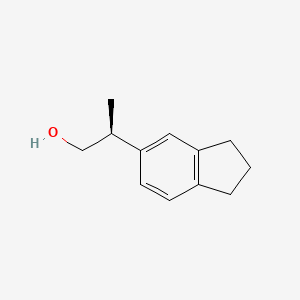

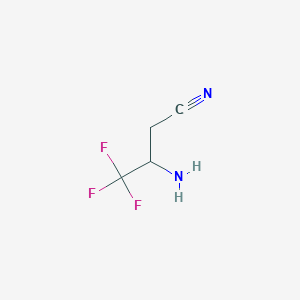

![Ethyl 4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2374265.png)

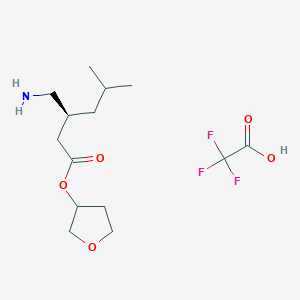

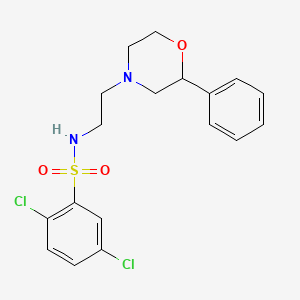

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2374271.png)

![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)

![3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2374285.png)